molecular formula C19H19N3O4 B11080656 N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide

N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide

Cat. No.: B11080656
M. Wt: 353.4 g/mol
InChI Key: OQWBUBXBQGMYBO-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrophenyl compound with benzoyl chloride in the presence of a base.

    Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the carbonyl group of the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, amidation, and nucleophilic substitution reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 3-aminophenyl derivative.

    Substitution: Alkylated piperidine derivatives.

    Hydrolysis: Benzoic acid and piperidine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer reactions, while the piperidine ring might enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide: Similar structure with a nitro group at the 4-position.

    N-(3-nitrophenyl)-2-(morpholine-1-carbonyl)benzamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide is unique due to the specific positioning of the nitro group and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide

InChI

InChI=1S/C19H19N3O4/c23-18(20-14-7-6-8-15(13-14)22(25)26)16-9-2-3-10-17(16)19(24)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,23)

InChI Key

OQWBUBXBQGMYBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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